BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(Chloromethyl)-2-methyloxirane IUPAC name
and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-2-methyloxirane

Cat. No.: B1581098

An In-Depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane for Advanced Research
and Development

Abstract

2-(Chloromethyl)-2-methyloxirane, a substituted epoxide, is a highly versatile bifunctional
reagent of significant interest in modern organic synthesis and medicinal chemistry. Its unique
structure, combining a strained oxirane ring with a reactive primary alkyl chloride, provides two
distinct handles for chemical modification. This guide offers a comprehensive overview of its
chemical identity, synthesis, core reactivity, and applications, providing researchers, scientists,
and drug development professionals with the technical insights required to effectively utilize this
potent chemical building block. Methodologies are presented with a focus on the underlying
mechanistic principles to inform experimental design and optimization.

Chemical Identity and Physicochemical Properties

2-(Chloromethyl)-2-methyloxirane is a chiral molecule featuring a quaternary stereocenter at
the C2 position of the oxirane ring. Its identity is well-defined by several key descriptors.
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Identifier Value Source

IUPAC Name 2-(Chlor0methyl)_2_ [1][2]
methyloxirane

CAS Number 598-09-4 [1103114]

Molecular Formula C4H-CIO [11[3114]

Molecular Weight 106.55 g/mol [11[3]

Canonical SMILES cci(co)ccl [1]
VVHFXJOCUKBZFS-

InChl Key

UHFFFAOYSA-N

[1](2]

Structure:

Caption: 2D Structure of 2-(Chloromethyl)-2-methyloxirane

Synthesis Strategies: From Alkene to Epoxide

The primary and most economically viable route to 2-(Chloromethyl)-2-methyloxirane is the

epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene, commonly known as

methallyl chloride.[5] The choice of this precursor is driven by its widespread industrial

availability. Several distinct protocols exist for this transformation, each with specific

advantages.

Pathway 1: Halohydrin Formation and Intramolecular

Cyclization

This classic two-step laboratory method proceeds via a halohydrin intermediate, which then

undergoes base-induced ring closure.[3][5]

Mechanism & Rationale:

» Halohydrin Formation: The reaction is initiated by treating methallyl chloride with an aqueous

solution of N-bromosuccinimide (NBS). NBS serves as a source of electrophilic bromine

(Br*), which reacts with the alkene pi bond to form a cyclic bromonium ion intermediate.
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Water, acting as a nucleophile, attacks the more substituted carbon of the bromonium ion,
leading to the formation of a bromohydrin.

o Epoxide Formation: A strong base, such as sodium hydroxide (NaOH), is then introduced.
The base deprotonates the hydroxyl group of the halohydrin, forming an alkoxide. This
alkoxide then acts as an internal nucleophile, displacing the adjacent halogen via an
intramolecular SN2 reaction (a Williamson ether synthesis variant) to yield the stable three-
membered oxirane ring.[5]

Experimental Protocol:

e To a stirred suspension of 133.5 g (0.75 mol) of N-bromosuccinimide in 375 mL of water in a
1-L reactor, add 73.5 mL (0.75 mol) of methallyl chloride.[3]

« Stir the mixture vigorously at room temperature and leave it overnight to ensure complete
formation of the halohydrin intermediate.[3]

e Cool the reaction mixture to 10°C in an ice bath.[3]

e Slowly add an aqueous 50% sodium hydroxide solution (0.75 mol) dropwise, maintaining the
internal temperature between 20-25°C to control the exothermic cyclization reaction.[3]

» After the addition is complete, cease stirring and allow the mixture to stand for 2 hours,
during which the organic product will separate as a lower phase.[3]

o Separate the lower organic phase, dry it over anhydrous sodium sulfate, and concentrate it
under reduced pressure. The crude product can be further purified by vacuum distillation to
yield the final product.[3]

Pathway 2: Catalytic Epoxidation with Hydrogen
Peroxide

Modern synthetic efforts prioritize environmentally benign processes. Catalytic epoxidation
using hydrogen peroxide (H202) as the terminal oxidant represents a greener alternative to
traditional methods that often generate significant waste.[6]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1581098
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://wap.guidechem.com/question/how-to-prepare-2-chloromethyl--id139857.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mechanism & Rationale: This method employs a catalyst, such as a heteropoly acid salt, to
activate hydrogen peroxide.[6] The catalyst facilitates the transfer of an oxygen atom from the
peroxide to the double bond of methallyl chloride. This approach avoids the use of
halogenating agents and stoichiometric base, reducing salt waste. The catalyst can often be
recovered and reused, enhancing the economic and environmental viability of the process.[6]
Conversion rates of methallyl chloride up to 96% with a 95% selectivity for the epoxide have
been reported.[6]

Caption: Key synthetic pathways to 2-(Chloromethyl)-2-methyloxirane.

Asymmetric Synthesis Considerations

The C2 carbon of 2-(chloromethyl)-2-methyloxirane is a chiral center, meaning the molecule
exists as a pair of enantiomers ((R) and (S)). For applications in drug development, accessing
enantiomerically pure epoxides is often critical, as different enantiomers can exhibit vastly
different pharmacological activities.

While the aforementioned methods typically produce a racemic mixture, stereoselective
syntheses are an active area of research. Strategies include:

» Biocatalysis: Employing enzymes, such as peroxygenases, for the asymmetric epoxidation
of the alkene precursor could provide a direct route to enantiopure products.[5]

» Chiral Starting Materials: A general strategy for producing chiral epoxides involves the
conversion of readily available chiral molecules, such as amino acids, into chiral
chlorohydrins, followed by base-induced cyclization with an inversion of configuration.[5][7]

Core Reactivity and Mechanistic Insights

The synthetic utility of 2-(chloromethyl)-2-methyloxirane stems from the dual reactivity of its
functional groups. The high ring strain of the epoxide (approximately 25 kcal/mol) makes it a
potent electrophile, while the chloromethyl group behaves as a classic primary alkyl halide.[5]

Epoxide Ring-Opening Reactions

The oxirane ring is readily opened by a wide range of nucleophiles. The regiochemical outcome
of this attack is highly dependent on the reaction conditions.
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» Basic or Neutral Conditions (SN2 Pathway): Under basic or neutral conditions, nucleophilic
attack occurs preferentially at the less sterically hindered carbon atom (C3). This is a classic
SN2 mechanism, where the nucleophile attacks the primary carbon, leading to the formation
of a secondary alcohol.

» Acidic Conditions (SN1-like Pathway): Under acidic conditions, the epoxide oxygen is first
protonated, making the ring a much better leaving group. The reaction proceeds through a
transition state with significant carbocation character. This positive charge is better stabilized
at the more substituted tertiary carbon (C2). Consequently, the nucleophile will preferentially
attack the C2 carbon, resulting in the formation of a primary alcohol.

Caption: Regioselectivity of nucleophilic epoxide ring-opening.

Reactions of the Chloromethyl Group

Independent of the epoxide, the chloromethyl group is an electrophilic site susceptible to SN2
displacement by a variety of nucleophiles (e.g., amines, thiols, cyanides). This allows for the
introduction of diverse functionalities, making the molecule a valuable scaffold in multi-step
syntheses.

Applications in Research and Drug Development

The bifunctional nature of 2-(chloromethyl)-2-methyloxirane makes it a powerful intermediate
for constructing complex molecular architectures.

o Polymer Chemistry: It serves as a monomer or cross-linking agent in the synthesis of
polymers such as polyester resins and polyethers.[6] The epoxide can undergo ring-opening
polymerization, while the chloro group can be used for subsequent polymer modification.

o Pharmaceutical Synthesis: In drug development, epoxides are prized intermediates.[8] 2-
(Chloromethyl)-2-methyloxirane allows for a sequential or orthogonal synthetic strategy.
For instance, a nucleophile can first open the epoxide ring to install a key pharmacophore,
followed by displacement of the chloride to attach a solubilizing group or another binding
element. This controlled, stepwise approach is invaluable in the synthesis of complex active
pharmaceutical ingredients (APIs).

Analytical Characterization
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Unambiguous identification of 2-(chloromethyl)-2-methyloxirane is achieved through
standard spectroscopic techniques. The expected spectral features provide a structural
fingerprint.[5]

Technique Expected Signature Rationale

Resonances for methyl (CHs)

protons; distinct signals for the i
] ) Confirms the presence and
two diastereotopic methylene o
1H NMR . connectivity of all proton-
(CH2) protons of the oxirane o
_ _ containing groups.
ring; signal for the

chloromethyl (CH2ClI) protons.

Signals for the quaternary (C2)

and methylene (C3) carbons of )
. , _ Defines the carbon skeleton of
13C NMR the oxirane ring; signal for the ) ]
) the substituted oxirane.
methyl carbon; signal for the

chloromethyl carbon.

Characteristic C-O-C

R Spect stretching vibrations for the Confirms the presence of the
ectrosco
P by epoxide ring; C-Cl stretching key functional groups.
band.

M Spect . Molecular ion peak (M*) at m/z  Confirms the molecular weight
ass Spectrometr
P Y =106.5. of the compound.

Safety and Handling

2-(Chloromethyl)-2-methyloxirane is a hazardous chemical that requires strict handling
protocols.

e Hazards: It is classified as a flammable liquid and vapor. It is corrosive and causes severe
skin burns and eye damage.[1][9] Inhalation and ingestion are harmful.[9]

» Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal
protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab
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coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a
cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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